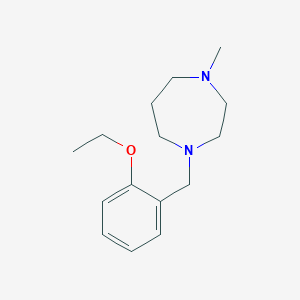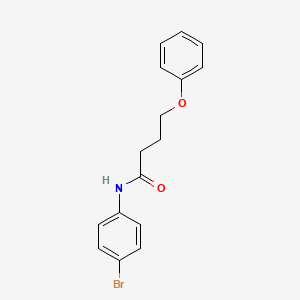
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用机制
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively damages dopaminergic neurons in the brain. MPP+ is taken up by dopamine transporters, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the selective degeneration of dopaminergic neurons in the substantia nigra, as well as oxidative stress and mitochondrial dysfunction. This compound has also been shown to induce apoptosis in cancer cells, making it a potential tool for cancer research and drug development.
实验室实验的优点和局限性
One of the main advantages of 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ability to selectively target dopaminergic neurons in the brain, making it a valuable tool for researchers studying Parkinson's disease. However, this compound also has a number of limitations, including its toxicity and the fact that it is difficult to administer in vivo.
未来方向
There are a number of potential future directions for research involving 4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, including the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Other potential areas of research include the use of this compound in cancer research and drug development, as well as the study of the mechanisms of oxidative stress and mitochondrial dysfunction. Overall, this compound is a valuable tool for researchers in a variety of different fields, and its potential applications are still being explored.
合成方法
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of different methods, including the reaction of 2-methylthio-4-(2-nitrovinyl)thiazole with phenylacetylene in the presence of a palladium catalyst. Other methods involve the reaction of 2-methylthio-4-(2-bromoethyl)thiazole with phenylacetylene in the presence of a base, or the reaction of 2-methylthio-4-(2-chloroethyl)thiazole with phenylacetylene in the presence of a copper catalyst.
科学研究应用
4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been used in a variety of different scientific research applications, including studies of the nervous system, cancer research, and drug development. One of the most well-known uses of this compound is in the study of Parkinson's disease, where it has been shown to cause a selective degeneration of dopaminergic neurons in the substantia nigra. This makes this compound a valuable tool for researchers studying the mechanisms of Parkinson's disease and potential treatments for the condition.
属性
IUPAC Name |
(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-10(8-11-6-4-3-5-7-11)9-12-13(16)18-14(15-12)17-2/h3-9H,1-2H3/b10-8+,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLGBXASGGZCP-RFDRRPSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)
![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)

![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)


![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)